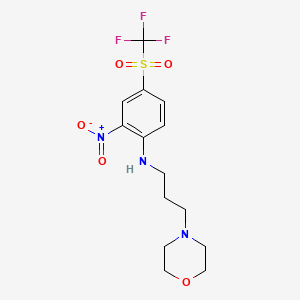

N-(3-morpholinopropyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline

Description

Properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O5S/c15-14(16,17)26(23,24)11-2-3-12(13(10-11)20(21)22)18-4-1-5-19-6-8-25-9-7-19/h2-3,10,18H,1,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUSKKRMESORHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Morpholinopropyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline typically involves multiple steps, starting with the nitration of aniline derivatives followed by the introduction of the morpholine and trifluoromethylsulfonyl groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of nitroso derivatives and carboxylic acids.

Reduction: Production of amines and hydroxylamines.

Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can serve as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which N-(3-Morpholinopropyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogues include substitutions on the aniline nitrogen, nitro group positioning, and replacement of the trifluoromethylsulfonyl group. Below is a comparative analysis:

Physicochemical Properties

- Melting Point : Analogues with sulfonyl groups (e.g., Mefluidide) typically exhibit higher melting points (>150°C) due to increased polarity . The target compound likely follows this trend.

- Solubility: Morpholinopropyl substituents (e.g., ) improve water solubility compared to alkyl or halogenated chains. However, the -SO₂CF₃ group may reduce solubility in non-polar solvents .

Table 1: Key Properties of Selected Analogues

Biological Activity

N-(3-morpholinopropyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline is a synthetic organic compound belonging to the class of substituted anilines. Its structure features a nitro group, a trifluoromethyl group, and a morpholinopropyl substituent attached to an aniline ring. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and materials science.

- Molecular Formula : C14H18F3N3O5S

- Molecular Weight : 397.37 g/mol

- CAS Number : 899942-18-8

The presence of polar functional groups contributes to its chemical reactivity and potential applications in various fields.

This compound has been studied for its interactions with biological systems, particularly focusing on its role as a ligand in metal coordination chemistry. The nitrogen and oxygen atoms in the compound serve as effective electron donors, facilitating the formation of stable complexes which can exhibit unique properties compared to their free ligand forms.

Therapeutic Potential

Research indicates that this compound may have applications in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens, including bacteria and viruses.

- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest .

- Inflammation Modulation : The compound may influence inflammatory pathways, potentially serving as an anti-inflammatory agent .

Interaction Studies

Interaction studies involving this compound primarily focus on its binding affinity with different biological targets. These include:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate signaling pathways associated with GPCRs, which are critical in many physiological processes.

- Enzymatic Targets : It has been implicated in influencing various metabolic enzymes and proteases, which could affect cellular metabolism and signaling pathways .

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-nitro-2-(trifluoromethyl)phenyl)morpholine | Contains a nitro group and trifluoromethyl moiety | Known for herbicidal properties |

| 3-(4-morpholinophenyl)-2-nitropropene | Similar morpholine and nitro groups | Exhibits anti-cancer activity |

| 2-nitro-N-(thiophen-3-ylmethyl)aniline | Contains a thiophene ring instead of morpholine | Potentially useful in organic electronics |

This comparison highlights the diversity within this class of chemicals while underscoring the unique combination of functional groups present in this compound that may confer distinct reactivity and biological activity profiles.

Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds similar to this compound. Results indicated that these compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways. The mechanism involved the modulation of mitochondrial membrane potential and subsequent release of cytochrome c into the cytosol .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(3-morpholinopropyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline, and how can purity be ensured?

- Methodological Answer :

- Synthetic Routes : Utilize condensation reactions between morpholinopropylamine and nitro-trifluoromethyl-sulfonyl aniline precursors, as demonstrated for structurally similar compounds (e.g., N-ethyl-4-nitro derivatives) .

- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound, especially due to the electron-withdrawing trifluoromethyl and sulfonyl groups, which may introduce polar impurities .

- Quality Control : Confirm purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), as outlined for analogous nitro-trifluoromethyl anilines .

Q. Which analytical techniques are essential for characterizing the molecular structure of this compound?

- Methodological Answer :

- Spectroscopic Methods :

- NMR : Use H and C NMR to confirm substituent positions and integration ratios, particularly for the morpholinopropyl and nitro groups .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitro stretching at ~1520 cm, sulfonyl S=O at ~1350 cm) .

- Mass Spectrometry : HRMS provides exact mass confirmation, critical for distinguishing isomers (e.g., positional variants of nitro and sulfonyl groups) .

Advanced Research Questions

Q. How can computational methods elucidate the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities with proteins, leveraging the trifluoromethyl group’s lipophilicity to model membrane penetration .

- Quantum Mechanical Calculations : Density functional theory (DFT) optimizes the compound’s geometry and predicts electrostatic potential surfaces, aiding in understanding charge distribution and reactivity .

- Example : Studies on 2-nitro-4-(trifluoromethyl)aniline derivatives used B3LYP/6-311++G(d,p) basis sets to correlate electronic properties with bioactivity .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Conduct concentration-dependent assays (e.g., IC determination) to address variability in potency metrics .

- Comparative SAR Studies : Compare substituent effects using analogs (e.g., replacing morpholinopropyl with ethyl or methyl groups) to isolate structural contributors to activity .

- Data Reconciliation : Cross-validate results with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm mechanistic consistency .

Q. How does the nitro group’s reduction potential influence the compound’s reactivity in biological systems?

- Methodological Answer :

- Reduction Pathways : Use cyclic voltammetry to measure redox potentials; nitro groups typically reduce to hydroxylamines or amines, generating reactive intermediates that may alkylate biomolecules .

- Biological Implications : Pair electrochemical data with cellular ROS (reactive oxygen species) assays to assess oxidative stress contributions, as seen in studies on nitro-trifluoromethyl anilines .

Safety and Handling Considerations

Q. Given limited toxicity data, what precautions should researchers take when handling this compound?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure, as advised for structurally related nitro-anilines .

- Ventilation : Use fume hoods to mitigate inhalation risks, particularly during synthesis steps involving volatile intermediates (e.g., sulfonyl chlorides) .

- Waste Disposal : Treat waste with reducing agents (e.g., sodium dithionite) to neutralize nitro groups before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.